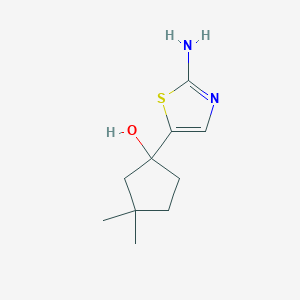

1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol

Descripción

1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol is a heterocyclic compound featuring a 1,3-thiazole core substituted with an amino group at the 2-position and a cyclopentanol moiety at the 5-position.

Propiedades

Fórmula molecular |

C10H16N2OS |

|---|---|

Peso molecular |

212.31 g/mol |

Nombre IUPAC |

1-(2-amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol |

InChI |

InChI=1S/C10H16N2OS/c1-9(2)3-4-10(13,6-9)7-5-12-8(11)14-7/h5,13H,3-4,6H2,1-2H3,(H2,11,12) |

Clave InChI |

ZFSOORKQCQIFLZ-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(C1)(C2=CN=C(S2)N)O)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol typically involves the condensation of appropriate thiazole precursors with cyclopentanone derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

The compound exhibits notable antiviral properties, particularly against respiratory syncytial virus (RSV). Research has shown that derivatives of this compound can effectively inhibit RSV infection in vitro. The mechanism involves interaction with the RSV F protein, which is crucial for viral fusion and entry into host cells. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its efficacy against RSV, suggesting a pathway for developing potent antiviral agents.

Antiviral Development

Recent studies have focused on synthesizing various analogs of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol to optimize its antiviral activity. For instance, compounds with specific substitutions at the 7-position of the thiazole ring have demonstrated improved anti-RSV activity with effective EC50 values in the nanomolar range. This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Studies

- Anti-RSV Activity : A series of compounds derived from 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol were tested for their ability to inhibit RSV-induced cytopathic effects (CPE) in HEp-2 cells. Compounds with optimal dihedral angles between their scaffolds showed significant antiviral activity, with some achieving EC50 values below 0.15 nM .

- Structural Optimization : Ongoing research is exploring the introduction of acyclic chains in place of cyclic structures to further enhance antiviral properties. This approach aims to maintain or improve the dihedral angle necessary for effective interaction with viral proteins .

Potential Applications

The applications of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol extend beyond antiviral activity:

- Pharmaceutical Development : The compound can serve as a lead structure for developing new antiviral drugs targeting RSV and potentially other viruses.

- Research Tool : It can be utilized in biochemical assays to study viral entry mechanisms and host-pathogen interactions.

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations:

Chlorine substitution in the triazole-thiazole hybrid () increases electrophilicity, favoring nucleophilic reactions absent in the amino-substituted target compound .

Biological Activity Trends: Thiazoles with hydrazine-carbothioamide side chains () exhibit antiviral and anticancer properties, suggesting that the target compound’s amino and hydroxyl groups may similarly interact with biological targets .

Computational and Experimental Insights

- Structural Analysis: Tools like SHELX () and Multiwfn () enable detailed conformational and electronic comparisons. For instance, the electron-donating amino group in the target compound may increase electron density on the thiazole ring, altering its reactivity compared to chloro- or methyl-substituted analogues .

- Synthetic Accessibility: While outlines thiophene synthesis via malononitrile or cyanoacetate routes, the target compound’s cyclopentanol group likely necessitates distinct synthetic strategies, such as cyclization or hydroxylation steps .

Actividad Biológica

The compound 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol is a notable derivative of thiazole and cyclopentanol, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclopentan-1-ol includes a thiazole moiety linked to a cyclopentanol structure. The presence of the amino group on the thiazole ring enhances its reactivity and biological interactions.

Molecular Formula

- Chemical Formula : CHNOS

- Molecular Weight : 210.29 g/mol

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar thiazole structures can inhibit enzymes such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic syndrome. The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation .

- Antioxidant Properties : Thiazole derivatives have been shown to exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage .

- Antimicrobial Activity : Several studies have demonstrated that thiazole compounds possess antimicrobial properties, potentially acting against a range of bacteria and fungi .

1. Antidiabetic Activity

Studies have evaluated the potential of thiazole derivatives in enhancing glucose uptake and modulating insulin secretion in vitro. These compounds may serve as promising candidates for developing new antidiabetic medications due to their ability to influence metabolic pathways .

2. Analgesic and Anti-inflammatory Effects

Research has highlighted the analgesic properties of thiazole derivatives through various assays, including the evaluation of pain responses in animal models. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

3. Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties, showing effectiveness in inducing apoptosis in cancer cell lines. This activity is often linked to their ability to modulate signaling pathways involved in cell survival and proliferation .

Case Study 1: Antidiabetic Activity

A study published in Frontiers in Pharmacology reported that a series of thiazole derivatives were screened for their ability to enhance glucose uptake in muscle cells. The most potent compound demonstrated a significant increase in glucose uptake compared to controls, supporting its potential as an antidiabetic agent .

Case Study 2: Antimicrobial Efficacy

In another study, several thiazole-based compounds were tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that these compounds exhibited notable antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.